Product packaging for Glyco-obeticholic acid-d5(Cat. No.:)

Glyco-obeticholic acid-d5

Cat. No.: B12408566
M. Wt: 482.7 g/mol
InChI Key: MTLPUOZJBFHNSO-UDMQDPCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Bile Acid Metabolism and Farnesoid X Receptor (FXR) Agonist Research

Bile acids are crucial molecules synthesized in the liver that play a significant role in the metabolism of cholesterol, lipids, and glucose. medchemexpress.cominvivochem.comresearchgate.net The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and small intestine, is a key regulator of these metabolic pathways. medchemexpress.cominvivochem.comresearchgate.netnih.gov When activated by bile acids, FXR binds to DNA and controls the expression of genes involved in bile acid synthesis and transport. invivochem.comnih.govgenecards.org

Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), demonstrating a much higher potency than endogenous bile acids. researchgate.netnih.govmedchemexpress.com In the liver, Obeticholic acid is conjugated with the amino acid glycine (B1666218) to form Glyco-obeticholic acid, which is an active metabolite. medchemexpress.comchemsrc.cominvivochem.com This metabolite can be acted upon by microorganisms in the intestine, converting it back to the parent drug for reabsorption or excretion. chemsrc.com The study of these metabolic processes is critical for understanding the therapeutic effects and disposition of Obeticholic acid.

Rationale for Deuterated Analogues in Advanced Chemical Biology and Pharmacological Investigations

The use of deuterated compounds, such as Glyco-obeticholic acid-d5, offers significant advantages in scientific research. splendidlab.comresearchgate.netinformaticsjournals.co.in Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. splendidlab.com Replacing hydrogen with deuterium in a molecule creates a "heavier" version of the compound. This substitution can subtly but powerfully impact a molecule's metabolic fate. splendidlab.com

One of the primary applications of this compound is as an internal standard in analytical and pharmacokinetic research. veeprho.comsmolecule.compharmaffiliates.us In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of drugs and their metabolites in biological samples, deuterated standards are invaluable. veeprho.comalfa-chemistry.comasm.org Because this compound is chemically almost identical to its non-deuterated counterpart but has a different mass, it can be added to a sample to accurately quantify the amount of the non-deuterated compound present, compensating for variations during sample preparation and analysis. veeprho.comalfa-chemistry.com

Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make deuterated compounds more resistant to metabolic breakdown. splendidlab.cominformaticsjournals.co.in This property can lead to a longer half-life in the body, which is a key pharmacokinetic parameter. splendidlab.com By studying the metabolism of deuterated analogues, researchers can gain insights into the metabolic pathways of a drug and potentially design new drugs with improved properties. splendidlab.comresearchgate.netinformaticsjournals.co.innih.gov For instance, altering metabolic pathways could reduce the formation of toxic metabolites. splendidlab.comnih.govmusechem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H47NO5 B12408566 Glyco-obeticholic acid-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H47NO5

Molecular Weight

482.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2

InChI Key

MTLPUOZJBFHNSO-UDMQDPCHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for Glyco Obeticholic Acid D5

Methodologies for Deuterium (B1214612) Incorporation in Obeticholic Acid Precursors

The introduction of deuterium atoms into the obeticholic acid molecular structure is a critical step in the synthesis of its labeled counterpart. Deuterium labeling is a powerful tool in drug discovery and development, often used to trace the metabolic fate of a drug or to alter its pharmacokinetic profile through the kinetic isotope effect. beilstein-journals.org

A common strategy for deuterium incorporation involves utilizing deuterated starting materials or reagents in the synthetic pathway. For instance, the synthesis of deuterated obeticholic acid can be achieved starting from cholic acid, a readily available bile acid. nih.gov The synthetic route involves multiple steps, and deuterium can be introduced at various stages. One approach is the use of deuterium gas in the presence of a catalyst to reduce a double bond or a ketone group, thereby incorporating deuterium atoms into the steroid nucleus. researchgate.net

Another method involves the use of deuterated solvents, such as acetic acid-d4, in reactions that facilitate hydrogen-deuterium exchange at specific positions on the molecule. princeton.edu For example, palladium-catalyzed ortho-selective deuteration of arenes is a known method that could be adapted for specific labeling of precursors. princeton.edu The choice of method depends on the desired position and number of deuterium atoms to be incorporated.

Research has described facile methods for the synthesis of deuterium-labeled obeticholic acid and its metabolites, which are suitable for use as internal standards in drug development. nih.gov These methods often involve the use of deuterated reagents like d5-benzoyl chloride in multi-step syntheses to achieve the desired labeling pattern. biomedres.us The precise control of reaction conditions is essential to ensure high isotopic enrichment and to avoid scrambling of the deuterium labels. beilstein-journals.org

Glycine (B1666218) Conjugation Techniques in Labeled Bile Acid Synthesis

In the liver, obeticholic acid is metabolized by conjugation with the amino acids glycine or taurine (B1682933). drugbank.comnih.gov The synthesis of Glyco-obeticholic acid-d5 mimics this biological process. The conjugation reaction involves forming an amide bond between the carboxylic acid group of the deuterated obeticholic acid and the amino group of glycine.

This amidation is typically achieved by activating the carboxylic acid group of the deuterated obeticholic acid precursor. Standard peptide coupling reagents can be employed for this purpose. The choice of coupling reagent and reaction conditions is crucial to ensure a high yield of the desired conjugate without side reactions. The process of amino acid conjugation is a well-established practice in the synthesis of various bile acid derivatives. isotope.com

The resulting this compound is an important metabolite that is part of the enterohepatic circulation. nih.govcaymanchem.com After its formation in the liver, it is secreted into the bile, absorbed in the small intestine, and can be deconjugated back to obeticholic acid by intestinal microbiota. caymanchem.com

Advanced Chemical Characterization of this compound for Research Purity and Identity

Ensuring the chemical purity and confirming the identity of this compound is paramount for its use in research, particularly as an internal standard for quantitative analysis. medchemexpress.com A combination of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of the synthesized compound. lcms.cznih.gov HPLC separates the compound from any impurities, and various detectors can be used for quantification. nih.gov The choice of the stationary phase, such as a C18 column, and the mobile phase composition are optimized to achieve the best separation of bile acids and their conjugates. lcms.czsigmaaldrich.com

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for both qualitative and quantitative analysis of bile acids. nih.govnih.govnih.gov For this compound, mass spectrometry confirms the molecular weight, which will be higher than the unlabeled compound due to the presence of deuterium atoms. simsonpharma.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which provides structural information and helps in the unambiguous identification of the compound. sigmaaldrich.comnih.gov

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its high purity and structural integrity for its intended research applications.

Analytical Chemistry Applications of Glyco Obeticholic Acid D5 in Quantitative Bioanalysis

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Glyco-Obeticholic Acid-d5 as an Internal Standardnih.govnih.govnih.govresearchgate.net

The quantitative determination of obeticholic acid and its primary, pharmacologically active metabolites, glyco-obeticholic acid and tauro-obeticholic acid, in biological matrices necessitates highly selective and sensitive analytical methods. nih.govnih.gov To this end, numerous robust LC-MS/MS methods have been developed and validated, with this compound and other deuterated analogs serving as the cornerstone for ensuring analytical accuracy. nih.govresearchgate.net These methods are designed to support a range of bioanalytical applications, from preclinical research to clinical pharmacokinetic studies, and are validated according to stringent guidelines from regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govfda.gov

Optimization of Sample Preparation Techniques for Complex Biological Matrices in Preclinical Studiesnih.govnih.gov

The accurate analysis of analytes in complex biological matrices such as plasma, serum, or tissue homogenates begins with a meticulous sample preparation process. nih.govtaylorfrancis.com The primary goals of this step are to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the target analytes. taylorfrancis.comijpsjournal.com For obeticholic acid and its metabolites, Solid-Phase Extraction (SPE) is a frequently employed and highly effective technique. nih.govnih.gov

In a validated method for human plasma, analytes and their corresponding deuterated internal standards were extracted from 250 μL of plasma using an SPE technique. nih.gov This approach offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts, which helps to minimize matrix effects and improve the longevity of the analytical column. nih.govijpsjournal.com The optimization of SPE involves selecting the appropriate sorbent material, conditioning the cartridge, applying the sample, washing away interferences, and finally eluting the analytes of interest with a suitable solvent. ijpsjournal.com This process ensures high recovery of the analytes and their internal standards, which is a prerequisite for accurate quantification. nih.gov

Chromatographic Separation Parameters for Glyco-Obeticholic Acid and its Deuterated Analognih.govnih.gov

Effective chromatographic separation is crucial for distinguishing the analytes from endogenous matrix components, thereby preventing interference during mass spectrometric detection. restek.com In LC-MS/MS methods for obeticholic acid and its metabolites, reverse-phase chromatography is the standard approach. nih.govnih.gov The separation of Glyco-obeticholic acid and its co-eluting deuterated internal standard, this compound, is typically achieved using a C18 analytical column. nih.gov

The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency and peak shape. nih.govnih.gov Separation is performed using either an isocratic or a gradient elution program, where the proportion of the organic solvent is varied over time to effectively resolve the different analytes. nih.govnih.gov The careful optimization of these parameters results in sharp, symmetrical peaks and short analysis times, often under 3 minutes, which is essential for high-throughput bioanalysis. researchgate.net

Below is a table summarizing typical chromatographic parameters used in the analysis of Glyco-obeticholic acid.

Table 1: Representative Chromatographic Separation Parameters

Parameter Description
Analytical Column Zorbax C8 (50 × 4.6 mm, 3.5 μm)
Mobile Phase 10.0 mM Ammonium formate : Acetonitrile (40:60, v/v), pH 3.8
Elution Mode Isocratic
Flow Rate Not specified in source
Injection Volume 5.0 µL
Total Run Time 2.5 minutes

Data sourced from a study on the simultaneous estimation of obeticholic acid and its metabolites. researchgate.net

Mass Spectrometric Detection and Quantification Strategies Employing Isotopic Internal Standardsnih.govnih.govnih.govresearchgate.net

Tandem mass spectrometry is the detection method of choice for the bioanalysis of obeticholic acid and its metabolites due to its exceptional sensitivity and selectivity. frontiersin.org The analysis is typically performed using an electrospray ionization (ESI) source operating in the negative ion mode, as this is highly effective for acidic molecules like bile acids. researchgate.netnih.gov

Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. researchgate.netresearchgate.net This process creates a highly specific mass transition for the analyte (e.g., Glyco-obeticholic acid) and a corresponding, distinct transition for its stable isotope-labeled internal standard (this compound). researchgate.net Because the internal standard has a higher mass due to the deuterium (B1214612) atoms, its precursor and product ions are shifted to a higher mass-to-charge ratio (m/z), allowing for simultaneous and unambiguous detection without mutual interference. researchgate.net

Table 2: Mass Spectrometric Transitions for Analytes and Deuterated Internal Standards

Compound Precursor Ion (m/z) Product Ion (m/z)
Obeticholic Acid 419.3 419.3
Obeticholic Acid-d5 424.3 424.3
Glyco-obeticholic Acid 476.4 74.1
This compound 481.4 74.1
Tauro-obeticholic Acid 526.4 80.0
Tauro-obeticholic Acid-d5 531.5 80.0

Data adapted from product ion mass spectra. researchgate.net

Role of this compound in Ensuring Method Accuracy and Reproducibility in Bioanalytical Researchnih.govresearchgate.net

The fundamental principle of using a stable isotope-labeled internal standard like this compound is to ensure the accuracy and reproducibility of the bioanalytical method. nih.govthermofisher.com Bioanalytical procedures are susceptible to variations at multiple stages, including sample extraction and instrumental analysis (ion suppression or enhancement). thermofisher.com

Because this compound is chemically and structurally almost identical to the endogenous analyte, it exhibits nearly the same behavior during sample preparation and ionization in the mass spectrometer. researchgate.net Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency due to matrix effects will affect both the analyte and the internal standard to the same degree. restek.com

Therefore, quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone. researchgate.net This ratio remains constant and reliable even if the absolute signal intensities fluctuate between samples, thereby correcting for procedural variations and ensuring that the calculated concentration is accurate and the results are reproducible over time and across different analytical runs. nih.govthermofisher.com The use of such internal standards is a key requirement for method validation, with regulatory guidelines specifying acceptance criteria for accuracy and precision, typically within ±15% (or ±20% at the lower limit of quantification). nih.gov

Application of this compound in the Quantification of Obeticholic Acid Metabolitesnih.govnih.gov

The validated LC-MS/MS methods employing this compound as an internal standard are directly applied to crucial areas of drug development, most notably in pharmacokinetic studies. nih.govnih.gov These studies are essential for understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by the body over time. scienceopen.com

Following the oral administration of obeticholic acid, these highly sensitive and specific methods are used to measure the concentrations of the parent drug and its active metabolites, Glyco-obeticholic acid and Tauro-obeticholic acid, in plasma samples collected from study participants at various time points. nih.gov The resulting concentration-time data are used to calculate key pharmacokinetic parameters. scienceopen.com The reliability afforded by the use of this compound ensures that the data generated from these studies are of high quality, which is critical for making informed decisions in drug development and for regulatory submissions. nih.govfda.gov

Table 3: List of Compounds

Compound Name
Acetonitrile
Ammonium formate
Formic acid
Glyco-obeticholic Acid
This compound
Methanol
Obeticholic Acid
Obeticholic Acid-d5
Tauro-obeticholic Acid

Investigations into the Metabolic Pathways of Glyco Obeticholic Acid in Preclinical Models Utilizing Glyco Obeticholic Acid D5

In Vitro Metabolic Stability and Transformation Studies of Glyco-Obeticholic Acid-d5

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes and hepatocytes are standard methods to assess this stability. mdpi.com For this compound, these studies would aim to determine its rate of metabolism and identify the resulting transformation products.

In a typical in vitro metabolic stability assay, this compound would be incubated with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse). The disappearance of the parent compound over time provides a measure of its metabolic stability, often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

Time (minutes)This compound Remaining (%)
0100
1585
3072
6055
12030

This table presents illustrative data of a typical metabolic stability assay.

Transformation studies, often conducted in parallel, would utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify metabolites formed during the incubation. The deuterium (B1214612) label in this compound aids in distinguishing it and its metabolites from endogenous bile acids. Potential metabolic transformations could include hydroxylation, oxidation, or further conjugation.

Utilization of this compound as a Tracer for Endogenous Bile Acid Pool Dynamics in Animal Systems

Following administration of this compound to a preclinical model, such as a rat, serial samples of plasma, bile, and feces can be collected. The concentration of the deuterated tracer and its metabolites in these samples is then quantified using LC-MS/MS. This allows for the determination of key pharmacokinetic parameters, including the rate of appearance and disappearance of the tracer in different compartments, which reflects the dynamics of the entire bile acid pool.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Cmax (ng/mL)1500
Tmax (h)1.5
AUC (ng*h/mL)7500
t1/2 (h)4.2

This table shows representative pharmacokinetic data that could be obtained from a tracer study.

Isotopic Tracing to Elucidate Hepatic and Enterohepatic Circulatory Processes of Bile Acids

The enterohepatic circulation is a complex process involving the secretion of bile acids from the liver into the intestine, followed by their reabsorption and return to the liver. Isotopic tracing with this compound provides a precise method to dissect the various stages of this circuit.

By measuring the concentration of this compound and its metabolites in the portal vein (blood vessel leading from the intestine to the liver) and the systemic circulation, researchers can quantify the efficiency of intestinal reabsorption and first-pass hepatic extraction. For instance, a high ratio of the tracer in the portal vein compared to the systemic circulation would indicate efficient hepatic uptake.

Furthermore, analysis of bile samples allows for the direct measurement of the biliary secretion rate of the deuterated compound. This data, combined with plasma and fecal excretion data, enables the construction of a comprehensive model of the enterohepatic circulation of Glyco-obeticholic acid.

Influence of Deuteration on Glyco-Obeticholic Acid Metabolic Fate in Research Models

The substitution of hydrogen with deuterium can, in some cases, alter the metabolic rate of a compound due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond.

In the context of this compound, the five deuterium atoms are typically placed at positions less susceptible to common metabolic reactions to minimize any significant alteration of the metabolic profile. The primary purpose of the deuteration is to serve as a stable isotopic label for analytical tracking. However, it is a standard practice in such studies to perform comparative experiments with the non-deuterated counterpart to confirm that the deuteration does not significantly impact the metabolic fate of the molecule. These studies would compare the pharmacokinetic profiles and metabolite formation of Glyco-obeticholic acid and this compound to ensure the tracer accurately reflects the behavior of the endogenous compound. Any observed differences would provide valuable information on the specific metabolic pathways affected by the isotopic substitution.

Preclinical Pharmacokinetic and Pharmacodynamic Research Facilitated by Glyco Obeticholic Acid D5

Assessment of Obeticholic Acid and Glyco-Obeticholic Acid Disposition in Animal Models Using Deuterated Analogs

The use of deuterated analogs like Glyco-obeticholic acid-d5 has been instrumental in elucidating the disposition of obeticholic acid (OCA) and its primary active metabolite, glyco-obeticholic acid, in various animal models. These studies are foundational for understanding how the drug is handled by the body, a critical step in predicting its behavior in humans.

In preclinical studies, the disposition of OCA and its conjugates is characterized by their enterohepatic circulation. scienceopen.com Following oral administration, OCA is absorbed and rapidly conjugated in the liver to form glyco-OCA and tauro-OCA. nih.govnih.gov These conjugates are the primary circulating forms of the drug and are pharmacologically active. nih.gov The use of deuterated standards allows for precise measurement of the parent drug and its metabolites in plasma, bile, and tissues, providing a clear picture of their distribution and elimination pathways. For instance, in rat models of cirrhosis, the biodistribution of OCA and its metabolites was evaluated, showing significantly higher concentrations in the plasma and liver of cirrhotic rats compared to healthy controls. nih.gov

The application of physiologic pharmacokinetic models, often validated with data from studies using deuterated compounds, has been crucial. These models help to quantitatively describe the absorption, distribution, metabolism, and excretion (ADME) of OCA in various physiological and pathological states, such as hepatic impairment. nih.govdrugbank.com By using these models, researchers can predict the drug's exposure in different compartments, including the liver, which is the primary site of action. nih.gov

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Species

ADME studies are fundamental to drug development, and the use of labeled compounds like this compound is a cornerstone of this research. nih.govveteriankey.com These studies provide comprehensive data on the fate of a drug in the body.

Absorption: Obeticholic acid is readily absorbed after oral administration. scienceopen.com Studies in various animal models have characterized its absorption profile, which can be influenced by factors such as food intake. nih.gov

Distribution: Following absorption, OCA is extensively distributed, with the highest concentrations found in the liver and gut, consistent with its enterohepatic circulation. nih.gov Physiologic pharmacokinetic modeling suggests that in healthy subjects, a significant portion of the total OCA mass is located in the gut and gallbladder. nih.gov

Metabolism: The primary metabolic pathway for OCA is conjugation with the amino acids glycine (B1666218) and taurine (B1682933) in the liver, forming glyco-obeticholic acid and tauro-obeticholic acid. nih.govnih.gov These conjugated metabolites are equipotent to the parent drug in activating the farnesoid X receptor (FXR). nih.gov Glyco-obeticholic acid can be deconjugated back to obeticholic acid by gut microbiota. caymanchem.com

Excretion: The primary route of elimination for obeticholic acid and its metabolites is through feces via biliary secretion. scienceopen.com Very low concentrations are found in the kidneys, indicating minimal renal excretion. nih.gov

ADME ParameterKey Findings in Preclinical Research
Absorption Readily absorbed following oral administration.
Distribution Primarily distributed to the liver and gut due to enterohepatic circulation.
Metabolism Mainly conjugated with glycine and taurine in the liver to form active metabolites.
Excretion Predominantly eliminated through feces via biliary secretion.

Correlation of Pharmacokinetic Profiles with Molecular and Cellular Pharmacodynamic Markers in Preclinical Studies

A key aspect of preclinical research is establishing a clear link between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). This compound facilitates these investigations by enabling accurate measurement of drug exposure, which can then be correlated with various pharmacodynamic markers.

Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. mdpi.comnih.gov The activation of FXR by OCA and its metabolites leads to downstream changes in gene expression. nih.gov

In preclinical models, researchers have demonstrated a strong correlation between OCA exposure and the modulation of FXR target genes. For example, studies have shown that OCA treatment leads to the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), and the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. mdpi.com These changes in gene expression are consistent with the known mechanism of action of FXR agonists.

Furthermore, preclinical studies have linked the pharmacokinetic profile of OCA to improvements in markers of liver injury and cholestasis. In a rat model of ischemia/reperfusion injury, OCA administration was shown to reduce the activity of matrix metalloproteinases (MMPs) in the liver and bile, suggesting a protective effect on cholangiocytes. plos.org In a mouse model of gestational hypercholanemia, OCA treatment improved the fetal bile acid profile. nih.gov

Pharmacokinetic ParameterCorrelated Pharmacodynamic MarkerObserved Effect
Plasma and Hepatic OCA/Glyco-OCA ConcentrationFXR Target Gene Expression (e.g., SHP, FGF19, CYP7A1)Modulation of gene expression consistent with FXR activation.
Systemic ExposureMarkers of Liver Injury (e.g., ALT, AST)Decreases in liver enzyme levels in some disease models. nih.gov
Biliary ConcentrationMatrix Metalloproteinase (MMP) ActivityReduction in MMP-2 and MMP-9 activity. plos.org

Investigative Methodologies for Drug-Drug Interactions Utilizing this compound in Preclinical Models

Investigating the potential for drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. This compound can be a valuable tool in these studies, allowing for the precise quantification of OCA and its metabolites in the presence of co-administered drugs.

Preclinical DDI studies often involve evaluating the effect of OCA on the activity of cytochrome P450 (CYP) enzymes and drug transporters. nih.gov In vitro studies using human liver microsomes and hepatocytes can provide initial insights into potential interactions. For example, it has been observed that obeticholic acid and its conjugates can downregulate the mRNA of CYP1A2 and CYP3A4 in a concentration-dependent manner. rxlist.com

In vivo studies in animal models are then used to confirm these findings and assess their clinical relevance. By using deuterated analogs, researchers can accurately measure changes in the pharmacokinetics of either OCA or a co-administered probe substrate. For example, studies have investigated the interaction of OCA with substrates of various CYP enzymes and transporters, such as caffeine (B1668208) (CYP1A2), midazolam (CYP3A), warfarin (B611796) (CYP2C9), and rosuvastatin (B1679574) (OATP1B1/1B3, BCRP). nih.gov

The results of these preclinical DDI studies have generally shown that obeticholic acid has a low potential for clinically significant interactions at therapeutic doses. nih.gov However, they have also highlighted the need for monitoring when co-administered with certain drugs, such as those metabolized by CYP1A2. nih.gov

Molecular and Cellular Research on Glyco Obeticholic Acid and Farnesoid X Receptor Fxr Agonism

In Vitro Receptor Binding and Activation Assays for FXR and Related Nuclear Receptors

Glyco-obeticholic acid, like its parent compound OCA, demonstrates high potency and selectivity for the Farnesoid X Receptor (FXR). nih.gov In vitro studies have confirmed that the glycine (B1666218) and taurine (B1682933) conjugates of OCA exhibit nearly identical activity on FXR as OCA itself. nih.gov OCA is a semi-synthetic analog of the endogenous bile acid chenodeoxycholic acid (CDCA), but with an approximately 100-fold greater potency for FXR activation. nih.govmdpi.com This enhanced agonism is attributed to the addition of a 6-alpha-ethyl group. youtube.com

The high selectivity of OCA and its conjugates for FXR is a key characteristic, with minimal activity observed on other bile acid receptors such as the G protein-coupled bile acid receptor 1 (TGR5). mdpi.com This specificity ensures that the observed biological effects are primarily mediated through the FXR pathway. Activation of FXR initiates a cascade of transcriptional events, beginning with its formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA response elements in the promoter regions of target genes. mdpi.com

Table 1: Comparative Potency of FXR Agonists

Compound Receptor Relative Potency
Obeticholic Acid (OCA) FXR ~100x CDCA
Glyco-obeticholic acid FXR Equipotent to OCA
Tauro-obeticholic acid FXR Equipotent to OCA
Chenodeoxycholic acid (CDCA) FXR Endogenous Ligand

Gene Expression and Proteomic Profiling in Response to Glyco-Obeticholic Acid in Cell-Based Systems

Upon activation by Glyco-obeticholic acid, FXR modulates the expression of a wide array of genes involved in bile acid homeostasis. In cell-based systems, such as sandwich-cultured human hepatocytes (SCHH) and human precision-cut liver slices (hPCLS), treatment with OCA leads to a predictable pattern of gene regulation. nih.govnih.gov

A primary effect is the robust induction of the Small Heterodimer Partner (SHP), a key transcriptional repressor. nih.govpatsnap.com SHP, in turn, downregulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govpatsnap.com For instance, studies in SCHH demonstrated that 1 µmol/L of OCA reduced CYP7A1 expression by 99%. nih.gov Concurrently, FXR activation significantly upregulates the expression of the Bile Salt Export Pump (BSEP or ABCB11), the primary transporter responsible for excreting bile acids from hepatocytes into the bile canaliculi. nih.govnih.gov In one study, BSEP mRNA levels increased by 6.4-fold. nih.gov

Furthermore, the expression of the basolateral efflux transporters Organic Solute Transporter alpha (OSTα) and beta (OSTβ) is markedly increased, facilitating the transport of bile acids from hepatocytes back into circulation. nih.govnih.gov Transcriptomic analysis has confirmed that 'FXR/RXR activation' is the most significantly altered pathway following OCA treatment. nih.gov Proteomic responses mirror these genetic changes, with increased levels of secreted Fibroblast Growth Factor 19 (FGF19) protein, another key downstream target of FXR activation that also contributes to the suppression of CYP7A1. nih.gov

Table 2: Key Gene Expression Changes in Human Hepatocytes Treated with Obeticholic Acid

Gene Function Effect of OCA Treatment Fold Change (mRNA)
NR0B2 (SHP) Represses bile acid synthesis Upregulation ~4-fold
CYP7A1 Rate-limiting enzyme in bile acid synthesis Downregulation ~99% reduction
ABCB11 (BSEP) Canalicular bile acid efflux Upregulation ~6.4-fold
SLC51A (OSTα) Basolateral bile acid efflux Upregulation ~6.4-fold
SLC51B (OSTβ) Basolateral bile acid efflux Upregulation ~42.9-fold
FGF19 Suppresses bile acid synthesis Upregulation ~735-fold

Mechanistic Studies of Bile Acid Conjugation and Deconjugation Processes Relevant to Glyco-Obeticholic Acid

Obeticholic acid undergoes extensive metabolism in the liver, where it is conjugated with the amino acids glycine or taurine to form Glyco-obeticholic acid and Tauro-obeticholic acid, respectively. nih.govdrugbank.com These conjugation processes are crucial as they render the molecule more water-soluble and facilitate its transport and biliary secretion. youtube.com The resulting conjugates are then secreted into bile and enter the enterohepatic circulation. drugbank.com

In the distal ileum and colon, intestinal microbiota can deconjugate Glyco-obeticholic acid, converting it back to the parent obeticholic acid. caymanchem.comdrugbank.com This deconjugated form can then be reabsorbed into the portal circulation and return to the liver, or be eliminated. drugbank.com Physiologic pharmacokinetic models have been developed to describe these complex absorption, distribution, metabolism, and excretion (ADME) processes, highlighting the dynamic interplay between hepatic conjugation and intestinal deconjugation. nih.gov These studies confirm that the glycine and taurine conjugates are major metabolites, accounting for significant proportions of the total compound in circulation. drugbank.com

Role of Glyco-Obeticholic Acid in Modulating Bile Acid Homeostasis Pathways in Cellular and Organoid Models

In cellular and organoid models, Glyco-obeticholic acid demonstrates a multifaceted role in restoring bile acid homeostasis. By activating FXR, it orchestrates a coordinated response that protects hepatocytes from the cytotoxic effects of excessive bile acid accumulation. nih.govablesci.com

The key mechanisms include:

Suppression of Synthesis : Through the induction of SHP and FGF19, it potently suppresses CYP7A1, thereby reducing the de novo synthesis of bile acids from cholesterol. nih.gov Studies using sandwich-cultured human hepatocytes showed that OCA treatment decreased the total endogenous bile acid content to approximately 43% of the control. nih.gov

Promotion of Efflux : It enhances the expression of critical efflux transporters. The upregulation of BSEP increases the secretion of bile acids into the biliary tree, while the induction of OSTα and OSTβ facilitates their removal from the basolateral membrane of hepatocytes into the bloodstream. mdpi.comnih.gov This dual action effectively reduces the intracellular concentration of bile acids. nih.gov

Inhibition of Uptake : FXR activation can also lead to the inhibition of the Na+-taurocholate cotransporting polypeptide (NTCP), the primary transporter responsible for the uptake of bile acids from portal blood into hepatocytes, further reducing the hepatic bile acid load. youtube.com

These integrated actions demonstrate how Glyco-obeticholic acid helps to re-establish a balanced state in bile acid regulation, which is a core therapeutic goal in cholestatic conditions.

Preclinical Research on the Impact of Glyco-Obeticholic Acid on Cholestatic Pathways and Liver Physiology in Animal Models

Preclinical studies in various animal models of cholestasis and liver disease have substantiated the hepatoprotective effects of OCA. In a rat model of estrogen-induced cholestasis, OCA administration increased bile flow and decreased bile acid synthesis. nih.gov In models of non-alcoholic steatohepatitis (NASH), OCA treatment has been shown to reduce hepatic steatosis, inflammation, and fibrosis. mdpi.comnih.gov

In bile duct-ligated (BDL) mice, a model for obstructive cholestasis, OCA treatment was found to activate both hepatic and ileal FXR signaling. nih.gov However, some studies suggest that in certain contexts of severe obstructive cholestasis, high doses of OCA could potentially exacerbate liver injury, indicating a complex dose-response relationship. nih.govfrontiersin.org In mouse models of gestational cholestasis, OCA pretreatment protected against placental dysfunction and fetal intrauterine growth restriction by suppressing oxidative stress and maintaining bile acid homeostasis. nih.govnih.gov These animal models have been crucial in demonstrating the in vivo relevance of the cellular mechanisms identified, showing that FXR activation by OCA and its metabolites can ameliorate key pathological features of cholestatic liver injury. mdpi.com

Advanced Research Methodologies and Future Perspectives for Glyco Obeticholic Acid D5 Studies

Integration of Glyco-Obeticholic Acid-d5 into Systems Biology and Metabolomics Platforms

The integration of stable isotope-labeled compounds like this compound is fundamental to the precision and accuracy of systems biology and metabolomics research. alfa-chemistry.commetsol.com Systems biology aims to understand complex biological systems by amalgamating diverse data from genomics, proteomics, and metabolomics. bbwpublisher.com Within this framework, metabolomics provides a real-time snapshot of the biochemical activities within an organism by studying small molecules, or metabolites. bbwpublisher.comnih.gov

This compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based metabolomics platforms. alfa-chemistry.comcaymanchem.com As the deuterated analog of Glyco-obeticholic acid, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart but is distinguishable by its higher mass. wikipedia.org This characteristic allows it to be added to a biological sample at a known concentration to accurately quantify the endogenous levels of Glyco-obeticholic acid, a key active metabolite of the farnesoid X receptor (FXR) agonist, Obeticholic acid. alfa-chemistry.comcaymanchem.com

In the context of systems biology, this precise quantification is critical for building comprehensive models of how Obeticholic acid influences metabolic networks. bbwpublisher.comnih.gov By tracking the levels of its glycine (B1666218) conjugate, researchers can gain detailed insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of pharmacokinetic (PK) studies. alfa-chemistry.comchemicalsknowledgehub.com Altered bile acid metabolism is a known biomarker in several metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. iroatech.commdpi.com Therefore, using this compound in metabolomic studies helps to elucidate the intricate interplay between the drug, bile acid homeostasis, gut microbiota, and the progression of metabolic disorders. iroatech.commdpi.comnih.gov

The data generated from these studies, which often involve the simultaneous quantification of numerous bile acids, contributes to a broader understanding of the metabolic pathways affected by FXR agonists. nih.govnih.gov This systems-level view is essential for identifying new biomarkers, understanding drug efficacy, and predicting potential therapeutic outcomes. bbwpublisher.comrsc.org

Table 1: Role of this compound in Metabolomics Workflow

Workflow Step Application of this compound Rationale
Sample Preparation Addition as an internal standard to biological matrices (e.g., plasma, urine, tissue). Ensures correction for sample loss and variability during extraction and processing.
Data Acquisition (LC-MS/MS) Serves as a reference compound for mass and retention time. Allows for the precise identification and quantification of the unlabeled Glyco-obeticholic acid. alfa-chemistry.com
Data Analysis Used to normalize the signal of the endogenous analyte. Enables accurate and reproducible quantification of metabolite concentration across different samples.

High-Throughput Screening Methodologies Employing Deuterated Bile Acids in Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify potential therapeutic candidates. ox.ac.uksbpdiscovery.org In the realm of bile acid research, HTS assays are crucial for identifying molecules that modulate bile acid transporters and receptors, which can be targets for treating cholestatic liver diseases or a source of drug-induced liver injury (DILI). nih.gov

Deuterated bile acids, including this compound, play a critical supporting role in these screening efforts, particularly when liquid chromatography-mass spectrometry (LC-MS) is used as the detection method. nih.gov While many HTS assays use fluorescence or luminescence readouts, LC-MS-based screening offers high sensitivity and specificity for quantifying multiple analytes simultaneously. nih.govnih.gov

In a typical HTS workflow designed to find inhibitors of bile acid transporters, a cellular model (such as human hepatocytes) would be exposed to a library of test compounds. nih.gov The effect of these compounds on the transport of various bile acids is then measured. To ensure the accuracy and reproducibility required in a high-throughput setting, a mixture of deuterated bile acids, which could include this compound, is used as an internal standard. caymanchem.com This allows for precise quantification of the changes in bile acid concentrations, minimizing the impact of matrix effects and instrument variability. nih.gov

The use of deuterated standards is particularly important in drug discovery for:

Hit Confirmation: After an initial screen identifies "hits," these compounds are re-tested, often in dose-response experiments. Deuterated standards ensure the quantitative accuracy of these follow-up studies. sbpdiscovery.org

Lead Optimization: During the optimization phase, chemists create analogs of hit compounds. Deuterated standards in bioanalytical assays provide reliable pharmacokinetic data to guide the selection of the best drug candidates.

DILI Prediction: HTS assays using hepatocytes are developed to predict if a drug candidate might cause cholestatic DILI by inhibiting bile acid efflux transporters. nih.gov Accurate measurement of intracellular bile acid accumulation, facilitated by deuterated standards, is key to the predictive power of these assays. nih.gov

Table 2: Application of Deuterated Standards in HTS for Bile Acid Research

HTS Application Role of Deuterated Bile Acids (e.g., this compound) Analytical Platform
Transporter Inhibition Assays Internal standard for quantifying changes in bile acid flux. LC-MS/MS
Receptor Binding Assays Standard for quantifying displacement of natural ligands. LC-MS/MS
DILI Prediction Models Internal standard for measuring intracellular accumulation of bile acids. LC-MS/MS

Emerging Applications of Isotopic Labeling in Advanced Preclinical Pharmacological Investigations

Isotopic labeling is a powerful technique that provides unparalleled insights into the behavior of drugs within biological systems. musechem.com By replacing one or more atoms in a molecule with their stable (e.g., deuterium (B1214612), carbon-13) or radioactive (e.g., tritium, carbon-14) isotopes, researchers can trace the journey of a drug and its metabolites. wikipedia.orgchemicalsknowledgehub.com this compound is an example of a stable isotope-labeled compound used as a critical tool in advanced preclinical pharmacology. alfa-chemistry.com

Emerging applications of such deuterated standards are expanding beyond their traditional use in pharmacokinetics:

Metabolic Flux Analysis: Stable isotope labeling allows researchers to track the transformation of a drug into its various metabolites in real-time. metsol.com By administering a deuterated parent drug (e.g., Obeticholic acid-d5), scientists can use mass spectrometry to identify and quantify all resulting deuterated metabolites, including this compound. This provides a dynamic view of the metabolic pathways involved.

Drug-Drug Interaction Studies: Deuterated compounds are used to assess how co-administered drugs affect the metabolism of a new therapeutic agent. By using a labeled version of the drug of interest, its specific metabolic profile can be clearly distinguished from that of other drugs and endogenous molecules.

Target Engagement and Pharmacodynamics: Isotope-labeled standards are crucial in studies that link drug concentration to its effect on a biological target (pharmacodynamics). alfa-chemistry.com By accurately measuring the concentration of active metabolites like Glyco-obeticholic acid at the site of action, a clearer picture of the dose-response relationship can be established.

Microdosing Studies: In human microdosing studies, a very small, non-pharmacologically active dose of a drug is administered. chemicalsknowledgehub.com Highly sensitive analytical methods, which rely on isotopically labeled standards for quantification, are required to measure the resulting low concentrations of the drug and its metabolites in the body. metsol.com

The use of deuterium labeling, as seen in this compound, offers the advantage of being non-radioactive, making these compounds safer to handle and suitable for a wider range of studies, including those in vulnerable populations where radioactive tracers are not feasible. metsol.com

Challenges and Innovations in the Synthesis and Application of Deuterated Bile Acid Analogs for Research

The synthesis of complex deuterated molecules like this compound presents significant chemical challenges. However, continuous innovation in synthetic chemistry is making these vital research tools more accessible.

Challenges:

Stereochemical Complexity: Bile acids possess a rigid steroid nucleus with multiple chiral centers. frontiersin.org Introducing deuterium atoms without altering this specific three-dimensional structure requires highly selective and controlled chemical reactions.

Isotopic Purity and Stability: Achieving high levels of deuterium enrichment (e.g., >98%) is crucial for their use as internal standards. google.com Furthermore, the deuterium label must be placed in a metabolically stable position on the molecule to prevent its loss through exchange with protons from water or other sources in a biological system. chemicalsknowledgehub.com

Cost and Availability: The complexity of the synthesis and the need for specialized starting materials make deuterated standards expensive and sometimes difficult to source, which can be a limiting factor for some research endeavors.

Innovations:

Advanced Catalysis: The development of new catalysts and synthetic methodologies, such as late-stage functionalization and hydrogen isotope exchange (HIE), allows for the introduction of deuterium into complex molecules more efficiently and with greater precision. musechem.com

Improved Purification Techniques: Advances in chromatographic techniques, like ultra-high-performance liquid chromatography (UHPLC), are essential for isolating the final deuterated product with the high degree of purity required for analytical standards. nih.gov

Biocatalysis: Researchers are increasingly exploring the use of enzymes to perform specific chemical transformations. Biocatalysis can offer high stereoselectivity under mild reaction conditions, providing a greener and more efficient alternative to some traditional synthetic steps. chemicalsknowledgehub.com

Commercial Availability: As the demand for metabolomics and advanced pharmacokinetic studies grows, more companies are specializing in the synthesis of complex labeled compounds, including a wide variety of deuterated bile acids, improving their availability for the research community. caymanchem.commedchemexpress.comavantiresearch.com

These innovations are critical for overcoming the challenges associated with producing deuterated bile acid analogs, thereby ensuring that researchers have the high-quality tools necessary to advance our understanding of metabolic diseases and develop safer, more effective therapies.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for distinguishing Glyco-obeticholic acid-d5 from its non-deuterated counterpart in metabolic studies?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for differentiating deuterated compounds like this compound from non-deuterated forms. The deuterium label increases the molecular mass by 5 atomic mass units, enabling clear separation in mass spectra. Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural integrity by identifying deuterium substitution sites. For targeted metabolomics, internal deuterated standards (e.g., tryptophan-d5, serotonin-d4) are used to normalize data and improve quantification accuracy .

Q. What is the metabolic pathway leading to the formation of this compound, and how does conjugation with glycine influence its activity?

  • Methodological Answer: this compound is synthesized via phase II metabolism, where obeticholic acid undergoes conjugation with glycine. This process enhances solubility and alters receptor binding kinetics. The deuterium label stabilizes the compound against enzymatic degradation, prolonging its half-life in vivo. Conjugation with glycine may reduce off-target effects by limiting passive diffusion across cell membranes, thereby enhancing specificity for hepatic FXR activation .

Advanced Research Questions

Q. How does deuterium labeling in this compound affect its pharmacokinetic parameters compared to the non-deuterated form in preclinical models?

  • Methodological Answer: Deuterium labeling slows metabolic clearance via the kinetic isotope effect (KIE), which inhibits cytochrome P450-mediated oxidation. To evaluate this, comparative pharmacokinetic studies should measure AUC (area under the curve), Cmax, and half-life in rodent models using LC-MS/MS. Dose-response assays for FXR activation (e.g., EC50 determination via luciferase reporter gene assays) can further quantify functional differences. Evidence suggests obeticholic acid-d5 retains FXR agonism (EC50 = 99 nM), but deuterium may modulate tissue distribution .

Q. What experimental strategies can mitigate batch-to-batch variability in targeted metabolomics studies involving this compound?

  • Methodological Answer: To ensure reproducibility:

  • Use deuterated internal standards (e.g., kynurenic acid-d5, tyrosine-d4) for normalization .
  • Implement rigorous quality control (QC) protocols, including pooled plasma samples analyzed across batches to monitor instrument drift.
  • Validate extraction efficiency using spike-recovery experiments with known concentrations of this compound in biological matrices .

Q. How can researchers reconcile discrepancies in reported FXR activation potency between in vitro and in vivo studies using deuterated bile acid derivatives?

  • Methodological Answer: Discrepancies often arise from differences in bioavailability, tissue-specific FXR expression, or metabolite interference. To address this:

  • Conduct parallel in vitro (cell-based assays) and in vivo (tissue-specific FXR knockout models) studies.
  • Use isotopically labeled tracers (e.g., this compound) to track metabolite formation and correlate it with FXR activity via RNA sequencing of target genes (e.g., SHP, BSEP).
  • Consider species-specific variations in bile acid metabolism, as demonstrated in clinical trials where obeticholic acid reduced alkaline phosphatase levels but showed intersubject variability in pruritus side effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the role of glycine conjugation in FXR modulation across studies?

  • Methodological Answer: Glycine conjugation can enhance or inhibit FXR activity depending on the bile acid structure and experimental context. For this compound:

  • Perform competitive binding assays using recombinant FXR to compare affinity with non-conjugated obeticholic acid.
  • Analyze molecular docking simulations to predict glycine’s steric effects on FXR binding.
  • Validate findings in primary hepatocytes, where endogenous conjugating enzymes may alter activity .

Experimental Design Considerations

Q. What are the critical controls for autophagy induction studies involving this compound?

  • Methodological Answer:

  • Include autophagy inhibitors (e.g., chloroquine for lysosomal inhibition) to confirm pathway specificity.
  • Use Western blotting for LC3-II/LC3-I ratio quantification and p62 degradation assays.
  • Compare results with non-deuterated obeticholic acid to isolate deuterium-specific effects.
  • Employ CRISPR/Cas9-mediated FXR knockout cells to verify FXR-dependent autophagy mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.